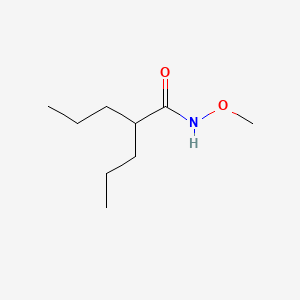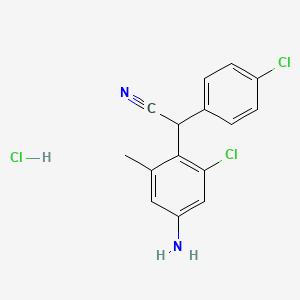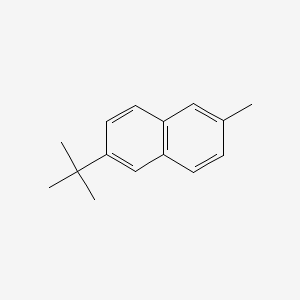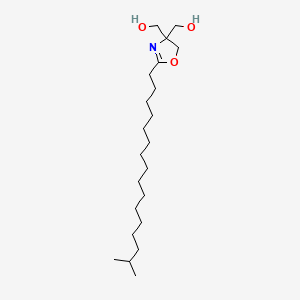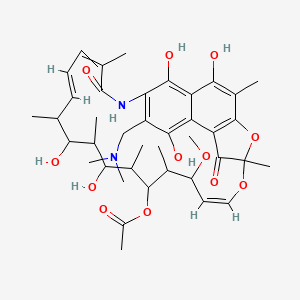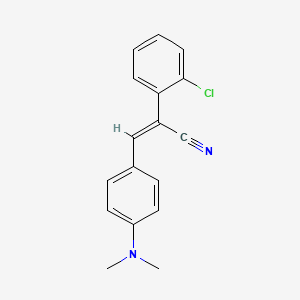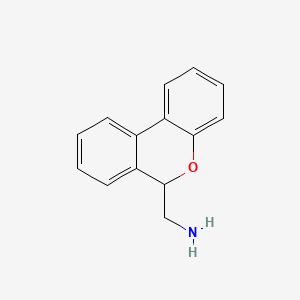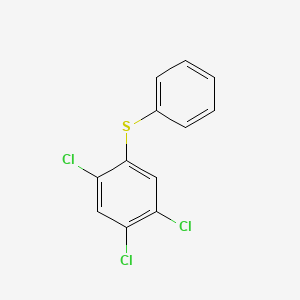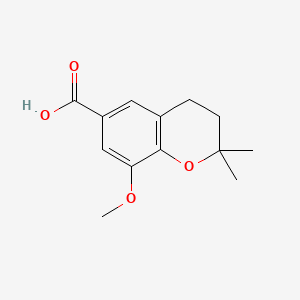
Undecanamide, 10-bromo-N-vanillyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Vanillyl omega-bromoundecanamide is an organic compound belonging to the class of capsaicinoids, which are known for their pungent properties. This compound is structurally similar to capsaicin, the active component in chili peppers, and is often used in scientific research due to its unique chemical properties and biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Vanillyl omega-bromoundecanamide typically involves the reaction of vanillylamine with omega-bromoundecanoic acid. The process generally includes the following steps:
Formation of omega-bromoundecanoic acid: This can be achieved through the bromination of undecanoic acid using bromine in the presence of a catalyst.
Amidation Reaction: Vanillylamine is reacted with omega-bromoundecanoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form N-Vanillyl omega-bromoundecanamide.
Industrial Production Methods
Industrial production of N-Vanillyl omega-bromoundecanamide may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems and advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-Vanillyl omega-bromoundecanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom in the omega position can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted amides or thioethers.
Wissenschaftliche Forschungsanwendungen
N-Vanillyl omega-bromoundecanamide has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its effects on cellular processes and its potential as a bioactive molecule.
Medicine: Explored for its analgesic and anti-inflammatory properties, similar to capsaicin.
Industry: Utilized in the development of non-lethal deterrents and as a flavoring agent in food products.
Wirkmechanismus
N-Vanillyl omega-bromoundecanamide exerts its effects primarily through the activation of the transient receptor potential vanilloid 1 (TRPV1) receptor. This receptor is involved in the sensation of pain and heat. Upon binding to TRPV1, the compound induces a series of intracellular events leading to the desensitization of sensory neurons, which results in analgesic effects.
Vergleich Mit ähnlichen Verbindungen
N-Vanillyl omega-bromoundecanamide is often compared with other capsaicinoids such as:
Capsaicin: The primary active component in chili peppers, known for its potent pungency and similar biological activities.
Dihydrocapsaicin: Another capsaicinoid with similar properties but slightly different chemical structure.
Nonivamide: A synthetic analog of capsaicin with similar effects but less pungency.
Uniqueness
N-Vanillyl omega-bromoundecanamide is unique due to its specific structural modifications, which confer distinct chemical reactivity and biological activity. Its bromine substitution allows for further functionalization, making it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
102612-98-6 |
|---|---|
Molekularformel |
C19H30BrNO3 |
Molekulargewicht |
400.3 g/mol |
IUPAC-Name |
10-bromo-N-[(4-hydroxy-3-methoxyphenyl)methyl]undecanamide |
InChI |
InChI=1S/C19H30BrNO3/c1-15(20)9-7-5-3-4-6-8-10-19(23)21-14-16-11-12-17(22)18(13-16)24-2/h11-13,15,22H,3-10,14H2,1-2H3,(H,21,23) |
InChI-Schlüssel |
LOGKDMATGIWWET-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCCCCCCCC(=O)NCC1=CC(=C(C=C1)O)OC)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


